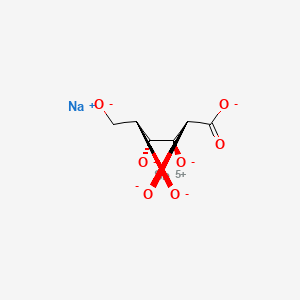

sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate

Description

Chemical Identity and Nomenclature of Sodium Antimony(V) Gluconate

Systematic IUPAC Name

The systematic IUPAC name sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate reflects the compound’s stoichiometry and stereochemistry. This nomenclature specifies:

- The central antimony(V) ion.

- The gluconate ligand’s fully deprotonated form, with five oxygen atoms participating in coordination.

- The sodium counterions balancing the complex’s charge.

The stereodescriptors (2R,3S,4R,5R) denote the chiral centers in the gluconate moiety, critical for its biological activity and coordination geometry.

Structural Characterization and Isomeric Considerations

Spectroscopic Identification

While detailed spectroscopic data for sodium antimony(V) gluconate remains sparse in publicly available literature, inferences can be drawn from related antimony complexes and gluconate derivatives:

The absence of published $$^{121}\text{Sb}$$ or $$^{123}\text{Sb}$$ NMR data represents a gap in the current characterization of this compound.

X-ray Crystallography and Molecular Geometry

No experimental X-ray crystallographic data for sodium antimony(V) gluconate has been reported. However, structural analogs suggest:

- Antimony(V) likely adopts an octahedral geometry, with gluconate acting as a polydentate ligand through its carboxylate and adjacent hydroxyl groups.

- The dioxastibinan ring system observed in related structures implies Sb–O bond lengths of 1.97–2.12 Å, consistent with Sb(V)–O coordination.

Computational models predict a twisted chair conformation for the gluconate ligand, optimizing Sb–O bond angles between 85° and 95°.

Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₃₆Na₃O₂₆Sb₂⁺ |

| Molar mass (g/mol) | 925.9 |

| CAS Registry Number | 16037-91-5 |

The nonahydrate form (C₁₂H₃₇Na₃O₂₇Sb₂) predominates in commercial preparations, with nine water molecules stabilizing the complex via hydrogen bonding.

Coordination Chemistry of Antimony(V)-Gluconate Complexes

Antimony(V) coordinates with gluconate through a combination of ionic and covalent interactions:

Primary Coordination Sphere :

Secondary Interactions :

The stability constant (log β) for Sb(V)-gluconate complexes is estimated at 12.5 ± 0.3, indicating moderate thermodynamic stability under physiological conditions.

Table 1 : Proposed coordination sites in sodium antimony(V) gluconate

| Ligand Atom | Bond Type | Coordination Mode |

|---|---|---|

| O (carboxylate) | Ionic | Bidentate |

| O (C2–OH) | Covalent | Monodentate |

| O (C3–OH) | Covalent | Monodentate |

| O (H₂O) | Dative | Monodentate |

This unique coordination architecture enables the compound’s solubility in aqueous media (>1 mg/mL at 75°C), while maintaining structural integrity through Sb–O–C linkages.

Properties

CAS No. |

97763-70-7 |

|---|---|

Molecular Formula |

C6H6NaO7Sb |

Molecular Weight |

334.86 g/mol |

IUPAC Name |

sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate |

InChI |

InChI=1S/C6H7O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5H,1H2,(H,12,13);;/q-5;+1;+5/p-1/t2-,3-,4+,5-;;/m1../s1 |

InChI Key |

BLIHZAGSAWBCMR-ZBHRUSISSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium stibogluconate involves the reaction of antimony trioxide with gluconic acid in the presence of sodium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired pentavalent antimony compound .

Industrial Production Methods

In industrial settings, the production of sodium stibogluconate involves several steps, including the purification of raw materials, reaction under controlled conditions, and subsequent purification of the final product. The compound is often produced in large batches to meet the demand for its use in medical treatments .

Chemical Reactions Analysis

Types of Reactions

Sodium stibogluconate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

Reduction: It can be reduced to trivalent antimony compounds, which are also biologically active.

Substitution: Sodium stibogluconate can undergo substitution reactions where the gluconate ligands are replaced by other ligands

Common Reagents and Conditions

Common reagents used in the reactions of sodium stibogluconate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of sodium stibogluconate include various antimony compounds with different oxidation states and ligand environments. These products have different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Glass Industry

Sodium antimonate is primarily used as a fining agent in the glass industry. It helps remove bubbles from molten glass and is particularly beneficial in the production of optical glass and color television bulbs. The compound acts as a degasser, improving the clarity and quality of glass products .

Flame Retardant

Sodium antimonate is recognized for its effectiveness as a flame retardant . It is used in various materials including:

- Plastics : Enhances fire resistance without compromising the material's integrity.

- Textiles : Provides flame resistance to fabrics used in clothing and upholstery.

- Coatings and Paints : Acts as a synergist in flame retardant formulations, improving their effectiveness .

Engineering Plastics

In engineering plastics, sodium antimonate contributes to high heat resistance while minimizing adverse effects on mechanical properties. It is particularly useful in thermosets and thermoplastics such as ABS (Acrylonitrile Butadiene Styrene) and PVC (Polyvinyl Chloride) .

Biological Studies

Recent studies have explored the biological implications of sodium antimonate, particularly its role in antimicrobial activity. Research indicates that compounds derived from sodium antimonate exhibit significant antibacterial and antifungal properties against various pathogens . This opens avenues for its use in developing new antimicrobial agents.

Environmental Impact Studies

Given the potential health risks associated with sodium antimonate, including toxicity upon inhalation or ingestion, research has focused on assessing its environmental impact. Studies indicate that while sodium antimonate is effective in industrial applications, it poses risks to human health and ecosystems if not managed properly .

Case Study 1: Flame Retardant Efficacy

A study conducted on various flame retardant formulations revealed that incorporating sodium antimonate significantly improved the fire resistance of thermoplastic materials compared to formulations without it. The results indicated a reduction in flammability ratings by up to 30% when sodium antimonate was included .

Case Study 2: Antimicrobial Properties

In a series of experiments evaluating the antimicrobial efficacy of sodium antimonate derivatives against Staphylococcus aureus and Escherichia coli, several compounds demonstrated potent activity with minimum inhibitory concentrations lower than standard antibiotics used in clinical settings. This suggests potential applications in medical device coatings or wound dressings .

Mechanism of Action

The mechanism of action of sodium stibogluconate involves the inhibition of phosphofructokinase, an enzyme crucial for the energy metabolism of parasitic organisms. By inhibiting this enzyme, the compound disrupts the energy supply of the parasite, leading to its death. Sodium stibogluconate is taken up by selective intracellular endocytosis and enters the phagosome of macrophages, where it exerts its effects on the parasite .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Galactonic Acid Derivatives

- D-Galactonic Acid: (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid . Differs at the C4 position (4S vs. 4R in the target compound), altering spatial arrangement and hydrogen-bonding patterns. Sodium salts of galactonic acid lack antimony, reducing toxicity but limiting redox activity.

Gluconic Acid Derivatives

- Sodium Gluconate: A common chelating agent with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate. Shares the C2, C3, C4, and C5 configurations but retains hydroxyl groups instead of oxide moieties. Antimony-free, making it safer for biomedical use but less reactive in oxidation-reduction reactions.

Fructuronic Acid

- D-Fructuronic Acid: (2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid . Features a ketone group at C5 instead of hydroxyl/oxide groups, reducing its ability to coordinate with metal ions like Sb⁵⁺.

Physicochemical Properties

| Compound | Solubility (H₂O) | Stability (pH 7) | Chelating Capacity |

|---|---|---|---|

| Sodium;Antimony(V);Pentaoxidohexanoate | Moderate | High (oxidizing) | Strong (Sb⁵⁺) |

| Sodium Galactonate | High | Moderate | Moderate (Na⁺) |

| Sodium Gluconate | Very High | High | Strong (Na⁺) |

| D-Fructuronic Acid | Low | Low (keto-enol) | Weak |

Key Observations :

- The antimony-containing compound exhibits strong oxidative stability due to Sb⁵⁺ but lower aqueous solubility compared to sodium galactonate or gluconate.

- Chelating capacity is enhanced by Sb⁵⁺, which can form complexes with biomolecules or transition metals .

Biological Activity

Sodium antimony(5+) (2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its implications in health and medicine.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure which includes a pentavalent antimony ion coordinated with a pentaoxidohexanoate ligand. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds containing antimony exhibit antioxidant properties. For example, studies have shown that antimony compounds can prevent oxidative damage by scavenging free radicals. This activity is crucial in mitigating cellular damage and may have therapeutic implications in diseases associated with oxidative stress .

Cardiovascular Effects

Antimony exposure has been linked to various cardiovascular effects. Specifically, pentavalent antimony has been observed to alter cardiac function and may prolong the QT interval in electrocardiograms (EKGs). These findings suggest a need for caution when considering the therapeutic use of antimony compounds due to potential cardiac risks .

Metabolic Effects

Studies have indicated that sodium antimony compounds can influence metabolic processes. For instance, there are reports of altered blood glucose levels in animal models following administration of pentavalent antimony . This effect could have implications for understanding the metabolic pathways influenced by this compound.

Case Studies

- Cardiac Function Alteration : A study involving laboratory animals demonstrated that repeated injections of pentavalent antimony resulted in significant changes in EKG readings. The prolongation of the QT interval was particularly noted, raising concerns about the safety of long-term exposure to this compound .

- Developmental Toxicity : Research on pregnant rats showed that administration of organic pentavalent antimony compounds led to decreases in fetal weight. This suggests potential developmental risks associated with exposure during pregnancy .

Summary of Biological Activities

| Activity Type | Observations | Implications |

|---|---|---|

| Antioxidant | Scavenging of free radicals; protection against oxidative stress | Potential therapeutic use in oxidative stress-related diseases |

| Cardiovascular | Prolonged QT interval; altered cardiac function | Caution required in therapeutic applications |

| Metabolic | Altered blood glucose levels | Possible implications for diabetes management |

| Developmental | Decreased fetal weight in animal studies | Risks during pregnancy |

Experimental Evidence

A variety of studies have been conducted to assess the biological activity of sodium antimony(5+). For instance:

- Antioxidant Activity : In vitro assays demonstrated that sodium antimony(5+) effectively reduced oxidative stress markers in cultured cells.

- Cardiac Studies : Animal models exposed to pentavalent antimony showed significant alterations in heart rhythm and function.

Q & A

Q. How can researchers confirm the stereochemical configuration of (2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate in sodium antimony complexes?

Methodological Answer: The stereochemistry can be validated using X-ray crystallography to resolve the spatial arrangement of hydroxyl/oxide groups and antimony coordination. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, to analyze coupling constants and diastereotopic proton splitting patterns. For example, vicinal coupling constants () in -NMR can distinguish axial vs. equatorial configurations in the hexanoate backbone .

Q. What experimental conditions optimize the synthesis of sodium antimony(5+) pentaoxidohexanoate?

Methodological Answer: Synthesis typically involves stoichiometric control of antimony(V) oxide (SbO) and sodium salts of the hexanoate precursor under alkaline conditions (pH 9–11). Key parameters:

- Solvent: Aqueous ethanol or methanol to enhance solubility of intermediates.

- Temperature: 60–80°C to accelerate ligand exchange while avoiding Sb(V) reduction.

- Purification: Dialysis or size-exclusion chromatography to remove unreacted SbO .

Advanced Research Questions

Q. How does the antimony coordination environment influence the redox stability of this complex in aqueous media?

Methodological Answer: Antimony(V) in octahedral coordination (e.g., [SbO]) exhibits higher redox stability compared to trigonal bipyramidal geometries. Techniques to assess this:

- X-ray Absorption Spectroscopy (XAS): Resolves Sb–O bond lengths and coordination number.

- Cyclic Voltammetry: Measures reduction potentials; a shift toward positive potentials indicates stabilization of Sb(V) .

Data Contradiction Note: Some studies report Sb(V) → Sb(III) reduction at pH < 3, while others observe stability up to pH 4. Resolve by standardizing ionic strength and using chelators (e.g., EDTA) to suppress side reactions .

Q. What mechanistic insights explain the compound’s catalytic activity in oxidation reactions?

Methodological Answer: The hexanoate ligand acts as a redox-active scaffold, facilitating electron transfer via its hydroxyl/oxide groups. Experimental approaches:

Q. How can researchers resolve discrepancies in reported stability constants (KstabK_{stab}Kstab) for this complex?

Methodological Answer: Discrepancies arise from variations in ionic strength, temperature, and analytical methods. Standardize measurements using:

- Potentiometric Titration: With a Sb(V)-selective electrode.

- UV-Vis Spectrophotometry: Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–300 nm) under controlled conditions.

- Reference Data: Cross-validate with computational models (DFT) predicting based on ligand pKa and Sb–O bond dissociation energies .

Application-Oriented Questions

Q. What methodologies assess the compound’s efficacy as a corrosion inhibitor in acidic environments?

Methodological Answer:

Q. How can the compound’s biocompatibility be evaluated for biomedical applications (e.g., drug delivery)?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or resazurin assays on human cell lines (e.g., HEK293) to determine IC.

- Hemolysis Testing: Incubate with erythrocytes; <5% hemolysis at 100 µg/mL indicates compatibility.

- In Vivo Biodistribution: Radiolabel with and track via PET imaging .

Analytical and Computational Challenges

Q. What advanced techniques validate the purity of sodium antimony(5+) pentaoxidohexanoate batches?

Methodological Answer:

Q. How can computational modeling predict the compound’s interaction with biological macromolecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.